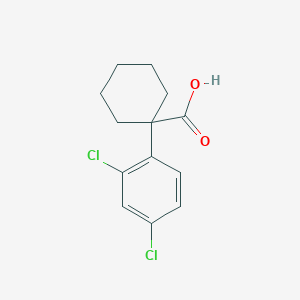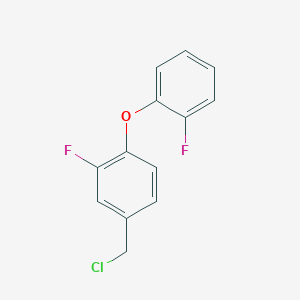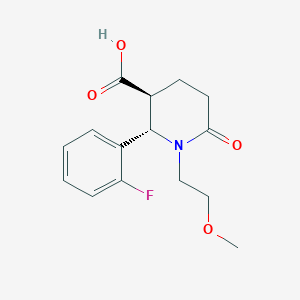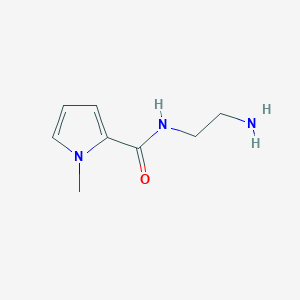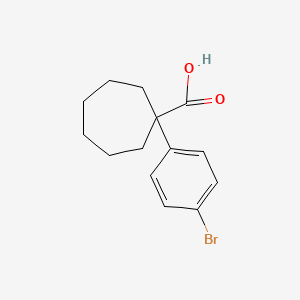![molecular formula C12H10N2O2 B1517260 Ácido 3-[2-(1H-pirazol-1-il)fenil]prop-2-enoico CAS No. 1158094-31-5](/img/structure/B1517260.png)
Ácido 3-[2-(1H-pirazol-1-il)fenil]prop-2-enoico
Descripción general
Descripción
3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de pirazol se han destacado por sus propiedades antibacterianas contra una gama de bacterias Gram-positivas y Gram-negativas . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos.
Propiedades Antiinflamatorias
Los compuestos con un andamiaje de pirazol se han asociado con efectos antiinflamatorios . Esto podría significar que el "ácido 3-[2-(1H-pirazol-1-il)fenil]prop-2-enoico" puede tener potencial como fármaco antiinflamatorio.
Terapia del Cáncer
La parte de pirazol se encuentra a menudo en compuestos con actividades anticancerígenas . Por lo tanto, existe la posibilidad de que nuestro compuesto se explore por su eficacia en los protocolos de tratamiento del cáncer.
Efectos Analgésicos
Los derivados de pirazol también son conocidos por sus propiedades analgésicas . Esto implica que el "ácido 3-[2-(1H-pirazol-1-il)fenil]prop-2-enoico" podría investigarse para aplicaciones de alivio del dolor.
Potencial Anticonvulsivo
Algunos compuestos de pirazol se han evaluado por su potencial anticonvulsivo, lo que podría ser un área de aplicación para nuestro compuesto también .
Actividad Antituberculosa
Hay evidencia de que los compuestos que contienen pirazol son potentes contra Mycobacterium tuberculosis, lo que sugiere un papel en la lucha contra la tuberculosis .
Agentes Antimico bacterianos
Los derivados de indol con un componente de pirazol han mostrado actividad antimico bacteriana, lo que podría ser otro campo de aplicación .
Evaluación Antileishmanial y Antimalárica
Los derivados de pirazol se han evaluado por su eficacia contra enfermedades como la leishmaniasis y la malaria, lo que indica un posible uso en el tratamiento de estas enfermedades .
Propiedades
IUPAC Name |
(E)-3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSTCIQXRSQLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)



